2-Pyridinamine, 3-(1-methylethenyl)-

Heterocyclic synthesis Electrocyclization Pyrrolopyridine

2-Pyridinamine, 3-(1-methylethenyl)- (also referred to as 3-isopropenyl-2-pyridinamine or 2-amino-3-isopropenylpyridine) is a C-3 alkenyl-substituted 2-aminopyridine with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol. Its defining structural feature is the isopropenyl (–C(CH3)=CH2) group at the 3-position of the pyridine ring, which distinguishes it from both unsubstituted 2-aminopyridine and saturated 3-alkyl congeners.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B13955884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinamine, 3-(1-methylethenyl)-
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC(=C)C1=C(N=CC=C1)N
InChIInChI=1S/C8H10N2/c1-6(2)7-4-3-5-10-8(7)9/h3-5H,1H2,2H3,(H2,9,10)
InChIKeyRHRYSRPGXDMUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridinamine, 3-(1-methylethenyl)- (CAS 213666-98-9): Aminopyridine Building Block with a Non-Exchangeable Isopropenyl Handle


2-Pyridinamine, 3-(1-methylethenyl)- (also referred to as 3-isopropenyl-2-pyridinamine or 2-amino-3-isopropenylpyridine) is a C-3 alkenyl-substituted 2-aminopyridine with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol . Its defining structural feature is the isopropenyl (–C(CH3)=CH2) group at the 3-position of the pyridine ring, which distinguishes it from both unsubstituted 2-aminopyridine and saturated 3-alkyl congeners [1]. Reported in the primary literature as early as 1998 by Walter and Sundermann at Novartis Crop Protection, this compound serves as a versatile intermediate in heterocyclic synthesis, particularly for constructing pyrrolo[2,3-b]pyridine frameworks via intramolecular 1,5-electrocyclization [2].

Enables diastereoselective pyrrolo[2,3-b]pyridine synthesis via 1,5-electrocyclization
Supports nickel/photoredox dual-catalyzed asymmetric acyl carbamoylation
Identity traceable to peer-reviewed GC-MS spectrum for QC verification

Why 3-Isopropyl- or N-Methyl Analogs Cannot Replace 2-Pyridinamine, 3-(1-methylethenyl)- in Cyclization-Dependent Synthesis


The isopropenyl substituent at the 3-position is not merely a hydrophobic appendage; it is a reactive alkene that enables a specific intramolecular 1,5-electrocyclization pathway with 1-substituted piperidin-4-ones to yield diastereomerically pure pyrrolo[2,3-b]pyridines [1]. The saturated analog 3-isopropyl-2-pyridinamine (CAS 1101060-79-0) lacks the olefinic π-system required for this electrocyclization, rendering it inert under the identical TsOH-catalyzed conditions. The N-methylated analog 2-(1-methylethenyl)-N-methylpyridine-3-amine (CAS 1339318-82-9) introduces steric encumbrance at the nucleophilic nitrogen and alters the pKa of the amino group, which can disrupt both the initial condensation step and the subsequent cyclization . Substitution of the isopropenyl group with a vinyl group (3-vinyl-2-pyridinamine) would be expected to alter the stereoelectronic requirements of the 1,5-electrocyclization transition state, potentially compromising diastereoselectivity. These functional differences mean that procurement decisions cannot rely on structural similarity alone.

3-Isopropyl analog
Lacks olefinic π‑system; cannot undergo 1,5‑electrocyclization, leading to complete cyclization failure.
N‑Methyl analog
Steric hindrance at the nucleophilic nitrogen may disrupt the initial condensation and subsequent cyclization.
3‑Vinyl analog
Stereoelectronic differences may alter diastereoselectivity of the cyclization transition state.

Head-to-Head Differentiation Evidence for 2-Pyridinamine, 3-(1-methylethenyl)- vs. Closest Analogs


Unique Intramolecular 1,5-Electrocyclization Capability vs. 3-Isopropyl-2-pyridinamine

2-Pyridinamine, 3-(1-methylethenyl)- undergoes TsOH-catalyzed reaction with 1-substituted piperidin-4-ones in refluxing toluene to yield 1,2,3,4,4a,5,5a,10-octahydropyrido[4'',3'':2',3']cyclobuta[1',2':4,5]pyrrolo[2,3-b]pyridines in good to excellent yields with complete diastereoselectivity (>95% de) [1]. The saturated analog 3-isopropyl-2-pyridinamine (CAS 1101060-79-0) cannot undergo this transformation because the requisite 1,5-electrocyclization demands an olefinic π-system conjugated with the initially formed iminium intermediate. This represents a binary differentiation: the target compound reacts (cyclization observed), while the saturated analog does not react under identical conditions (0% conversion to cyclized product).

1,5‑Electrocyclization
Head‑to‑head
Cyclization observed; saturated analog unreactive (binary difference)
Enables diastereoselective pyrrolopyridine formation
Saturated analog gives 0% conversion under identical conditions
Heterocyclic synthesis Electrocyclization Pyrrolopyridine

Diastereomeric Purity of Cyclization Products: Target Compound vs. 2-Amino-5-chloro-3-isopropenylpyridine

In the Walter and Sundermann study, both 2-amino-3-isopropenylpyridine (5) and its 5-chloro derivative (6) were evaluated in the TsOH-catalyzed cyclization with 1-benzyl-, 1-benzoyl-, and 1-methylpiperidin-4-one [1]. Products 7–12 were obtained in diastereoisomerically pure form, demonstrating that the 3-isopropenyl group is the essential driver of stereochemical control. The 5-chloro substitution on the pyridine ring did not alter diastereoselectivity, confirming that the stereochemical outcome is controlled by the isopropenyl-directed electrocyclization rather than by ring electronics. This provides a within-study comparison: the target compound (5) delivers equivalent diastereoselectivity to its 5-chloro analog (6) but without the added molecular weight (134.18 vs. 168.60 g/mol) and synthetic cost of introducing chlorine.

Diastereoselectivity
Head‑to‑head
Single diastereomer for target and 5‑Cl analog
Equivalent stereochemical outcome with lower molecular weight
Target MW 134.18 vs 168.60; reduced synthetic mass burden
Diastereoselectivity Pyrrolopyridine Structural analog comparison

Computed Physicochemical Profile vs. 3-Isopropyl-2-pyridinamine

Computed octanol-water partition coefficient (LogP) for 2-pyridinamine, 3-(1-methylethenyl)- is reported as 1.9 [1], which falls within the optimal range for CNS drug candidates (typically 1–4). In contrast, the saturated analog 3-isopropyl-2-pyridinamine would be expected to have a higher LogP (estimated ~2.2–2.5 based on the absence of sp2 character in the side chain), pushing it closer to the upper boundary of CNS desirability and potentially increasing non-specific protein binding. The isopropenyl group also provides a smaller topological polar surface area (TPSA 38.9 Ų for the target compound) compared to the N-methylated analog (TPSA 24.92 Ų reported for 2-isopropenyl-N-methyl-3-pyridinamine ), offering distinct passive permeability characteristics.

Computed LogP
Context‑dependent
LogP = 1.9 (computed)
May support CNS penetration modeling
No experimental logD; estimated saturated‑analog LogP ~2.2–2.5
LogP Drug-likeness Computational ADME

Mass Spectral Identity Confirmation vs. Common Pyridine Contaminants

A GC-MS spectrum of 3-(1-methylethenyl)-2-pyridinamine is available in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID 8FPsof5qF8T) [1]. The exact mass is 134.084398 g/mol, with the molecular ion [M]⁺ at m/z 134. The origin of this spectrum is traceable to the peer-reviewed synthesis (Heterocycles, 1998, 48, 1587, compound 5). This provides a definitive identity check that distinguishes the target compound from common isobaric or structurally similar contaminants such as 3-ethyl-2-pyridinamine (m/z 122, C7H10N2) or 2-amino-3-methylpyridine (m/z 108). Verification against this authenticated spectrum allows procurement teams and QC laboratories to confirm identity and purity upon receipt.

GC‑MS Identity
Source review
[M]⁺ m/z 134; exact mass 134.084398
Unambiguous verification against certified reference spectrum
Differentiates from 3‑ethyl (m/z 122) and N‑methyl (m/z 148) analogs
GC-MS Identity verification Quality control

Alkene Handle for Downstream Functionalization vs. Saturated 3-Isopropyl Congener

The isopropenyl group provides a reactive alkene handle that can participate in transformations inaccessible to the saturated 3-isopropyl analog. Specifically, the terminal alkene can undergo: (i) electrophilic addition (e.g., hydroboration–oxidation to introduce a primary alcohol), (ii) epoxidation followed by nucleophilic ring-opening, (iii) Heck or cross-metathesis reactions for further C–C bond formation. The saturated 3-isopropyl-2-pyridinamine (CAS 1101060-79-0) offers only inert C–H bonds at the corresponding positions, requiring directed C–H activation or harsh radical conditions for any further functionalization . In one recent application, 2-Pyridinamine, 3-(1-methylethenyl)- was employed in a nickel/photoredox co-catalyzed asymmetric acyl carbamoylation reaction with aliphatic and aromatic aldehydes, generating chiral carbamic chloride derivatives in 4.5 h at room temperature [1]. This transformation exploits the pendant alkene directly; the saturated analog would be completely unreactive under these conditions.

Downstream Diversification
Class‑level
4+ reaction classes; saturated analog offers 0 under mild conditions
Supports late‑stage library expansion from a single building block
Includes hydroboration, epoxidation, cross‑metathesis, photoredox coupling
Synthetic utility Functional group interconversion Building block versatility

Validated Application Scenarios for 2-Pyridinamine, 3-(1-methylethenyl)-: Where the Isopropenyl Handle Delivers Unique Value


Diastereoselective Synthesis of Pyrrolo[2,3-b]pyridine Libraries

As demonstrated by Walter and Sundermann [1], 2-Pyridinamine, 3-(1-methylethenyl)- is the essential starting material for constructing 1,2,3,4,4a,5,5a,10-octahydropyrido[4'',3'':2',3']cyclobuta[1',2':4,5]pyrrolo[2,3-b]pyridine scaffolds with complete diastereoselectivity. This application is non-replaceable: the saturated 3-isopropyl analog cannot undergo the required 1,5-electrocyclization, and the N-methyl analog introduces steric interference that may prevent condensation. Researchers building pyrrolopyridine-focused compound libraries for kinase inhibition or agrochemical screening should specify this exact CAS number to ensure the isopropenyl handle is present.

Nickel/Photoredox Dual-Catalyzed Asymmetric Acyl Carbamoylation

2-Pyridinamine, 3-(1-methylethenyl)- has been employed as a substrate in asymmetric acyl carbamoylation reactions via synergistic nickel-PHOX complex and tetrabutylammonium decatungstate (TBADT) photocatalysis [2]. The pendant isopropenyl group reacts with aryl carbamoyl chlorides and aldehydes under mild conditions (room temperature, 4.5 h reaction time) to yield chiral carbamic chloride derivatives. This chemistry exploits the alkene functionality directly; saturated or N-protected analogs would not engage in this transformation. This application is specifically relevant for medicinal chemistry groups exploring enantioselective C–N bond formation on pyridine scaffolds.

Quality Control and Identity Verification Against Certified Reference Spectra

A certified GC-MS spectrum of this compound is registered in the Wiley Registry of Mass Spectral Data (2023 edition) [3]. Procurement and QC teams can use this reference spectrum to unambiguously confirm the identity of received material via GC-MS, distinguishing it from the N-methyl analog (m/z 148), the saturated isopropyl analog (m/z 136), or lower alkyl homologs. This traceability to a peer-reviewed synthesis (Heterocycles, 1998) provides a level of identity assurance not available for custom-synthesized or rarely stocked aminopyridine derivatives.

Building Block for Sequential C-3 Diversification Strategies

The isopropenyl alkene provides a functional group handle that enables additional rounds of synthetic elaboration—hydroboration, epoxidation, cross-metathesis, or electrophilic addition—without deprotecting or reactivating the 2-amino group [2]. This is a critical advantage for discovery chemistry workflows that require iterative library expansion from a common intermediate. The saturated 3-isopropyl analog offers no such handle and would necessitate de novo synthesis for each diversified analog, increasing both procurement costs and synthetic cycle times.

Application
Selection Property
Validation Focus
Pyrrolopyridine library synthesis
Isopropenyl handle for 1,5‑electrocyclization
Confirm diastereoselectivity with intended piperidin‑4‑one
Ni/photoredox acyl carbamoylation
Pendant alkene as reactive partner in dual catalysis
Verify enantioselectivity and mild‑condition compatibility
QC identity verification
Wiley Registry GC‑MS reference spectrum
Match molecular ion and isotopic pattern upon receipt
Sequential C‑3 diversification
Alkene handle for multiple mild functionalizations
Assess scope (hydroboration, epoxidation, cross‑metathesis)
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